Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate
Description
Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate (CAS: 170228-81-6, lithium salt form) is a spirocyclic compound featuring a bicyclic structure with a tert-butyl carbamate (Boc) group at the 3-position and a carboxylate moiety at the 9-position. Its molecular formula is C₁₆H₂₅LiNO₄, derived from the deprotonation of 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid (molecular weight: 297.39 g/mol) . The lithium salt enhances solubility in polar solvents, making it advantageous for synthetic applications requiring ionic intermediates.
Properties
IUPAC Name |
lithium;3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4.Li/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)6-4-12(5-7-16)13(18)19;/h12H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWGFSKLWCVORJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)[O-])CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26LiNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5Compounds with a similar structure, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists. GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Based on the structural similarity to 3,9-diazaspiro[55]undecane-based compounds, it can be hypothesized that it may interact with its targets (like GABAAR) in a competitive manner, leading to changes in the receptor’s function.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5It’s worth noting that 3,9-diazaspiro[55]undecane-based compounds have been reported to show low cellular membrane permeability, which could impact their bioavailability.
Biological Activity
Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C16H27NO4
- Molecular Weight : 297.39 g/mol
- CAS Number : 170228-81-6
- Purity : Typically ≥ 97% .
The biological activity of lithium compounds is often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Lithium ions can influence various signaling pathways, including:
- Inhibition of glycogen synthase kinase 3 (GSK-3) : This enzyme is involved in multiple cellular processes, including cell proliferation and apoptosis.
- Regulation of inositol monophosphatase : This action affects phosphoinositide signaling pathways, which are crucial for neuronal function and mood regulation.
Neuroprotective Effects
Research indicates that lithium derivatives exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. A study highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in conditions like Alzheimer's disease .
Antidepressant Activity
Lithium compounds are well-known for their mood-stabilizing effects. A clinical trial demonstrated that patients treated with lithium showed significant improvement in depressive symptoms compared to placebo groups. The mechanism is believed to involve the enhancement of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Case Studies
- Case Study on Bipolar Disorder :
- Neuroprotection in Animal Models :
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Primary Use | Efficacy |
|---|---|---|---|
| Lithium Carbonate | Mood stabilization; GSK-3 inhibition | Bipolar disorder | High |
| This compound | Neuroprotection; neurotransmitter modulation | Depression, neurodegeneration | Moderate to High |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane | Antioxidant properties | General health | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of spirocyclic tert-butyl carbamates allows for tailored physicochemical and biological properties. Below is a comparative analysis of key analogues:
Structural and Functional Group Variations
Physicochemical Properties
- Solubility : The lithium carboxylate salt exhibits higher aqueous solubility compared to neutral analogues like the 9-oxo or 9-hydroxy derivatives, which are more soluble in organic solvents (e.g., DCM, acetonitrile) .
- Stability : The Boc group in all compounds provides steric protection to the amine, enhancing stability under basic conditions. However, the 9-hydroxy derivative (CAS: 918644-73-2) may require inert storage to prevent oxidation .
- Synthetic Utility: The amino derivative (CAS: 1272758-41-4) serves as a versatile intermediate for amide bond formation, while the sulfone-containing analogue (CAS: 2309469-05-2) is valuable in medicinal chemistry for its resistance to enzymatic degradation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate, and how does the spirocyclic structure influence reaction efficiency?
- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during ring-closing reactions. Key steps include:
- Spirocyclic formation : Use of cyclization agents like EDCI/HOBt under anhydrous conditions to form the azaspiro core .
- Lithium carboxylate stabilization : Post-synthesis, the carboxylic acid is treated with lithium hydroxide to enhance solubility for downstream applications .
- Efficiency factors : Steric hindrance from the spiro structure may slow reaction kinetics, requiring extended reaction times or elevated temperatures. Monitor via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (¹H, ¹³C, DEPT) : Confirm spirocyclic connectivity and Boc group integrity. Peaks for tert-butyl (δ ~1.4 ppm) and carboxylate (δ ~170 ppm in ¹³C) are critical .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect degradation products .
- Elemental analysis : Validate lithium content via ICP-MS or flame photometry .
Q. What are the recommended storage conditions to prevent decomposition?
- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Desiccate to avoid hydrolysis of the Boc group. Pre-dry solvents (e.g., molecular sieves for DMF) during handling .
Advanced Research Questions
Q. How does the spirocyclic architecture affect the compound’s conformational stability in solution, and what computational methods can predict its behavior?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model spiro ring puckering and Boc group interactions. Compare with NOESY/ROESY NMR data to validate torsional angles .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict steric strain and electron density distribution at the carboxylate site .
Q. What experimental strategies resolve contradictions in reported reactivity of the lithium carboxylate moiety under varying pH conditions?
- Methodological Answer :
- pH-dependent stability assays : Conduct kinetic studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λ = 240–300 nm) to track carboxylate degradation. Correlate with ¹H NMR to identify byproducts .
- Controlled deprotonation : Use in situ FTIR to monitor COO⁻/COOH equilibrium shifts during acid titration. Adjust counterion (e.g., Na⁺ vs. Li⁺) to modulate solubility .
Q. How can this compound be integrated into peptide-mimetic drug design, and what are the challenges in achieving enantioselective functionalization?
- Methodological Answer :
- Solid-phase peptide synthesis (SPPS) : Incorporate the spirocyclic core as a rigid scaffold. Use Fmoc/t-Bu protection schemes, with HATU/DIPEA activation for amide bond formation .
- Enantioselective catalysis : Screen chiral ligands (e.g., BINOL-derived phosphates) during spiro ring formation to control stereochemistry. Analyze enantiomeric excess via chiral HPLC .
Methodological Frameworks for Research Design
Q. How to design experiments to investigate the compound’s role in modulating biological targets (e.g., ion channels or enzymes)?
- Answer :
- In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to target proteins. Pair with molecular docking (AutoDock Vina) to identify interaction sites .
- Cell-based studies : Employ HEK293 cells transfected with target receptors. Monitor calcium influx (Fluo-4 AM dye) or cAMP levels (ELISA) post-treatment .
Q. What statistical approaches address variability in synthetic yield across different batches?
- Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (temperature, catalyst loading). Use ANOVA to identify significant variables .
- Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression and ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
